2-Methyl-2,6-diazaspiro[4.5]decan-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2,6-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-11-7-9(6-8(11)12)4-2-3-5-10-9/h10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEDQQBBVYKYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCCCN2)CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Conformational Analysis and Structural Elucidation of 2 Methyl 2,6 Diazaspiro 4.5 Decan 3 One
Spectroscopic Investigations for Conformational Preferences
Spectroscopic methods are invaluable tools for probing the conformational landscape and dynamic behavior of molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Studies and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure and stereochemistry of organic molecules. For 2-Methyl-2,6-diazaspiro[4.5]decan-3-one, both ¹H and ¹³C NMR would provide critical information. The chemical shifts are sensitive to the electronic environment of each nucleus, and the coupling constants reveal through-bond connectivities and dihedral angles, which are essential for conformational assignment.
In ¹H NMR, the methyl group attached to the lactam nitrogen is expected to appear as a singlet in the range of 2.8-3.0 ppm. The protons on the carbon adjacent to the carbonyl group (C4) would likely resonate around 2.3-2.5 ppm, while the protons of the piperidine (B6355638) ring would exhibit complex splitting patterns in the 1.5-3.5 ppm region. The presence of the spiro center and the chair-like conformation of the piperidine ring would lead to distinct signals for axial and equatorial protons.
¹³C NMR spectroscopy would show a characteristic signal for the amide carbonyl carbon (C3) in the range of 170-175 ppm. clockss.org The spiro carbon (C5) would appear at a unique chemical shift, typically around 60-70 ppm. The carbons of the piperidine ring and the remaining carbons of the lactam ring would resonate in the aliphatic region (20-60 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH ₃ | 2.8 - 3.0 (s) | 30 - 35 |
| CH ₂ (C4) | 2.3 - 2.5 (t) | 35 - 40 |
| CH ₂ (Piperidine) | 1.5 - 3.5 (m) | 20 - 60 |
| C=O (C3) | - | 170 - 175 |
| Spiro C (C5) | - | 60 - 70 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and structural motifs. Actual values may vary.
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Structural Insights
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1680-1700 cm⁻¹. The exact position of this band can provide insights into the planarity and electronic environment of the lactam ring. researchgate.net
Other characteristic vibrational modes would include the C-N stretching vibrations of the amide and the piperidine ring, which would likely appear in the 1100-1300 cm⁻¹ range. The C-H stretching vibrations of the methyl group and the methylene (B1212753) groups of the rings would be observed around 2850-3000 cm⁻¹. The absence of a broad absorption in the 3200-3500 cm⁻¹ region would confirm the N-substituted nature of the secondary amine in the piperidine ring.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amide C=O | Stretching | 1680 - 1700 |
| C-N | Stretching | 1100 - 1300 |
| C-H (sp³) | Stretching | 2850 - 3000 |
Note: These are predicted values based on typical IR frequencies for the respective functional groups.
X-ray Crystallography for Solid-State Conformation and Crystal Packing
Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. For this compound, an X-ray crystal structure would reveal precise bond lengths, bond angles, and torsion angles, allowing for an unambiguous determination of its solid-state conformation.
It is anticipated that the six-membered piperidine ring would adopt a stable chair conformation to minimize steric strain. The five-membered γ-lactam ring is expected to be nearly planar. The relative orientation of the two rings at the spiro junction is a key structural feature that would be precisely defined by X-ray crystallography. In similar diazaspiro compounds, the crystal packing is often stabilized by intermolecular hydrogen bonds involving the N-H group of the piperidine ring and the carbonyl oxygen of the lactam ring of an adjacent molecule, leading to the formation of supramolecular architectures. nih.gov
Theoretical and Computational Conformational Studies
Computational chemistry provides powerful tools to complement experimental studies by offering insights into the conformational preferences and energetic landscapes of molecules.
Molecular Modeling and High-Level Ab Initio Calculations for Conformational Energy Landscapes
Molecular modeling and high-level ab initio calculations can be used to explore the conformational energy landscape of this compound. By systematically rotating the rotatable bonds and performing energy calculations, a potential energy surface can be generated, revealing the low-energy conformers and the energy barriers between them. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can provide highly accurate energies for different conformations. acs.org These calculations can help to predict the most stable conformer in the gas phase and provide a theoretical basis for interpreting the experimental results from NMR and IR spectroscopy.
Density Functional Theory (DFT) Calculations for Mechanistic Understanding and Conformational Analysis
Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure and properties of molecules due to its balance of accuracy and computational cost. nih.gov DFT calculations can be employed to optimize the geometry of various possible conformers of this compound and to calculate their relative energies. nih.gov Furthermore, DFT can be used to simulate vibrational frequencies, which can then be compared with the experimental IR spectrum to aid in the assignment of the observed absorption bands. nih.gov The calculated NMR chemical shifts from DFT can also be compared with experimental data to validate the proposed structure and conformation. nih.gov
Analysis of Ring Conformations within the Spiro[4.5]decane System (e.g., Chair Conformation)
The six-membered piperidine ring, analogous to cyclohexane (B81311), is expected to adopt a chair conformation to minimize torsional and angular strain. In related spiro[4.5]decane systems, such as N-(2,6-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide, the cyclohexane ring has been observed to exist in a distorted chair conformation. nih.gov This distortion arises from the steric demands of the spiro fusion and the substituents on the ring. For this compound, the piperidine ring is likewise anticipated to favor a chair conformation. The puckering parameters for the cyclohexane ring in the aforementioned related compound were determined to be Q = 0.585 (7) Å, θ = 2.7 (7)°, and φ = 132 (14)°. nih.gov While these exact values are specific to the studied derivative, they provide a reasonable approximation for the conformational space occupied by the piperidine ring in the title compound.
The five-membered pyrrolidinone ring is more flexible than the piperidine ring and typically adopts an envelope or twist conformation. In a similar thiazolidine (B150603) ring within a spiro[4.5]decane derivative, an envelope conformation was observed, with the sulfur atom at the flap position. nih.gov For the pyrrolidinone ring in this compound, an envelope conformation is also a likely low-energy state, with one of the carbon atoms or the nitrogen atom puckered out of the plane of the other four atoms.
| Ring System | Predicted Conformation | Basis for Prediction |
| Piperidine Ring | Chair Conformation | Minimization of torsional and angular strain; observations in related spiro[4.5]decane structures. nih.gov |
| Pyrrolidinone Ring | Envelope or Twist Conformation | Inherent flexibility of five-membered rings; observations in similar heterocyclic systems. nih.gov |
Role of Intramolecular Interactions (e.g., Hydrogen Bonding) in Conformational Stabilization
Intramolecular hydrogen bonds (IMHBs) can play a crucial role in stabilizing specific conformations of a molecule. In this compound, the presence of a hydrogen bond donor (the N-H group of the piperidine ring) and a hydrogen bond acceptor (the carbonyl oxygen of the pyrrolidinone ring) creates the potential for an intramolecular hydrogen bond.
The formation of such a hydrogen bond would constrain the relative orientations of the two rings, leading to a more rigid and defined conformation. Studies on other molecules containing both amine and amide functionalities have shown that the propensity to form IMHBs can significantly influence their chemical and physical properties. unito.it The formation of an IMHB in this compound would likely involve the N-H group of the piperidine ring and the carbonyl oxygen. This interaction would contribute to the stability of a particular conformer, potentially influencing its biological activity and physicochemical characteristics. The strength of this hydrogen bond would be dependent on the N-H···O distance and the linearity of the bond angle. In a related compound, N-(2,6-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide, the conformation was noted to be stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov
| Potential Intramolecular Interaction | Donor | Acceptor | Potential Impact on Conformation |
| Hydrogen Bond | Piperidine N-H | Pyrrolidinone C=O | Stabilization of a specific conformer, leading to increased rigidity. |
Conformational Flexibility and Intrinsic Rigidity within the Spirocyclic System
Spirocyclic systems are often considered to have a higher degree of rigidity compared to their open-chain or single-ring counterparts. This intrinsic rigidity arises from the spiro-fusion, which restricts the conformational freedom of both rings. However, some degree of conformational flexibility is still present.
The concept of spirocyclic systems offering a way to explore new conformational space has been noted in the development of foldamers. nih.gov The rigid yet tunable nature of spiro backbones allows for the design of molecules with specific three-dimensional shapes. The interplay between the chair conformation of the piperidine ring and the more flexible pyrrolidinone ring in this compound results in a molecule with a well-defined yet not entirely rigid structure. This limited flexibility can be crucial for its interaction with biological targets. The introduction of spirocycles can lead to novel helical conformations in oligomers, demonstrating their utility in controlling molecular shape. nih.gov
Applications of 2 Methyl 2,6 Diazaspiro 4.5 Decan 3 One and Its Congeners in Advanced Chemical Research
Role as Scaffolds in Medicinal Chemistry for Target-Oriented Compound Design
The application of diazaspiro[4.5]decanone scaffolds in medicinal chemistry is a prime example of target-oriented compound design, where the core molecular framework is systematically modified to achieve desired biological activity.
Rational drug design leverages the three-dimensional structure of biological targets to design molecules that are likely to bind to them. Scaffold-based discovery is a key strategy within this paradigm, where a central molecular structure (the scaffold) is identified as a privileged core for interacting with a specific family of targets. nih.gov The 2,8-diazaspiro[4.5]decan-1-one scaffold, a close congener of the title compound, has been successfully employed in such approaches.
For instance, researchers utilized virtual screening to identify 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a hit compound against receptor interaction protein kinase 1 (RIPK1), a key driver in inflammatory diseases. nih.gov Subsequent structural optimization, a hallmark of scaffold-based design, led to a series of 2,8-diazaspiro[4.5]decan-1-one derivatives with potent RIPK1 inhibitory activity. nih.gov This process demonstrates how a core scaffold can be rationally elaborated to enhance potency and selectivity for a specific biological target. Another approach, termed 'top-down' scaffold remodeling, uses complexity-generating reactions to produce a core polycyclic scaffold which is then diversified through ring cleavage, expansion, or addition, creating libraries of structurally distinct compounds from a common precursor. nih.govwhiterose.ac.ukresearchgate.net
The success of high-throughput screening and drug discovery is contingent on the quality and diversity of small molecule libraries. whiterose.ac.uk There has been a significant shift towards creating libraries with a high degree of sp³ character to complement traditional, sp²-rich commercial libraries. nih.govresearchgate.net Molecules with higher sp³ fractions, and thus greater three-dimensionality, are believed to have a higher probability of success in clinical translation, partly because their out-of-plane substituents can better match the complex shapes of protein binding sites. bldpharm.com
Spirocyclic scaffolds like 2,6-diazaspiro[4.5]decan-3-one are ideal for this purpose. nih.gov Their rigid, non-planar structure provides a fixed three-dimensional framework, allowing appended functional groups to explore a wider volume of chemical space compared to their flat, aromatic counterparts. A "top-down" synthesis approach applied to diazaspirotricycles has been shown to generate libraries with significant scaffold diversity and distinct phenotypic effects, underscoring the value of 3D character in creating functionally diverse compound collections. whiterose.ac.ukresearchgate.net
Table 1: Advantages of 3D Scaffolds in Compound Library Design
| Feature | Description | Benefit in Drug Discovery |
| High sp³ Character | A higher fraction of sp³ hybridized carbon atoms compared to sp² carbons. | Leads to more complex, three-dimensional molecular shapes, potentially improving binding affinity and specificity. bldpharm.com |
| Structural Rigidity | The fused ring system limits conformational flexibility. | Reduces the entropic penalty upon binding to a target and allows for the precise positioning of substituents. bldpharm.com |
| Novel Chemical Space | Provides access to molecular architectures underrepresented in traditional screening libraries. | Increases the probability of discovering novel biological activities and intellectual property. nih.gov |
| Scaffold Remodeling | The core structure can be chemically modified via ring expansion, cleavage, or addition. | Enables the creation of diverse libraries of related but structurally distinct compounds from a single precursor. nih.govresearchgate.net |
Peptidomimetics are compounds designed to mimic the structure and function of peptides, while overcoming their inherent weaknesses, such as poor stability and cell permeability. A key structural motif in many protein-protein interactions is the β-turn, a region where the polypeptide chain reverses its direction. nih.gov
The 2,6-diazaspiro[4.5]decan-3-one scaffold incorporates a lactam (a cyclic amide), which is a component of the β-lactam ring found in famous antibiotics. utrgv.edu The rigid geometry of spiro-β-lactam systems can be used to mimic the constrained conformation of a β-turn. nih.gov By presenting substituents in a well-defined spatial arrangement, these scaffolds can effectively replicate the side-chain presentation of key amino acid residues in a native peptide turn, enabling them to disrupt or mimic protein-protein interactions. The Staudinger [2+2] ketene-imine cycloaddition is a key reaction for synthesizing such spiro-β-lactam structures. utrgv.edu
Insights into Biological Target Interaction Mechanisms (General Principles)
Derivatives of diazaspiro[4.5]decanone scaffolds have been investigated as modulators of various enzymes and receptors, demonstrating a broad range of potential therapeutic applications.
β-Lactamase: These enzymes are the primary cause of bacterial resistance to β-lactam antibiotics. mdpi.com They function by hydrolyzing the amide bond in the β-lactam ring. mdpi.com Inhibitors, often containing a β-lactam structure themselves, act by acylating the active site serine of the enzyme, forming a stable covalent adduct that renders the enzyme inactive. mdpi.com Spiro-β-lactams derived from diazaspiroketones represent a class of compounds with the potential to act as β-lactamase inhibitors. rsc.org
Glycosidase: Glycosidases are enzymes that hydrolyze glycosidic bonds in complex sugars. nih.gov Inhibitors are crucial for managing diseases like diabetes by delaying carbohydrate digestion. nih.gov A spirobicycloimidazoline, a diazaspiro congener, was synthesized as a potential specific inhibitor of glycosidases, demonstrating that the spirocyclic framework can be used to target the active site of these enzymes. nih.gov
LATS 1/2: Large Tumor Suppressor Kinases 1 and 2 (LATS1/2) are core components of the Hippo signaling pathway, which regulates cell growth. nih.gov Small molecule inhibitors of LATS1/2 have been identified that promote cell proliferation, particularly in 3D cultures. nih.gov These inhibitors, such as GA-017, function by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream targets. nih.gov A derivative of a Lats kinase inhibitor, TDI-011536, has been shown to be an effective blocker of Lats kinases at nanomolar concentrations. nih.gov
Table 2: Activity of Exemplary LATS Kinase Inhibitors
| Compound | Target | IC₅₀ | Mechanism of Action |
| GA-017 | LATS1 | 4.10 ± 0.79 nM | Competitive inhibition against ATP nih.gov |
| LATS2 | 3.92 ± 0.42 nM | Competitive inhibition against ATP nih.gov | |
| TDI-011536 | Lats Kinases | Nanomolar concentrations | Blocks the final kinases in the Hippo pathway nih.gov |
Acetyl-CoA Cholesterol Acyltransferase (ACAT): ACAT is an intracellular enzyme responsible for cholesterol esterification. capes.gov.brnih.gov Its inhibition is a target for managing hypercholesterolemia. ACAT1 is understood to have both a substrate-binding site and an allosteric-activator site, and the stereochemistry of the sterol's 3-hydroxy group is critical for it to serve as a substrate. nih.gov A novel fungal metabolite, AS-183, was found to inhibit ACAT activity with an IC₅₀ value of 0.94 μM in an enzyme assay. capes.gov.brnih.gov
T-type Calcium Channels: These channels are involved in various physiological processes, and their blockers are used to treat conditions like hypertension. wikipedia.org In a clear example of rational design, it was hypothesized that a 2,8-diazaspiro[4.5]decan-1-one scaffold could effectively mimic a known 5-feature pharmacophore model for T-type channel antagonists. nih.gov Synthesized compounds based on this hypothesis were found to be potent T-type calcium channel inhibitors, validating the use of the diazaspiro scaffold for this target. nih.gov
The ability of a compound to bind to a biological receptor and modulate its activity is fundamental to its therapeutic effect. The rigid, three-dimensional nature of diazaspiro[4.5]decanone scaffolds allows for the optimization of binding affinities. bldpharm.com
The development of 2,8-diazaspiro[4.5]decan-1-one derivatives as RIPK1 kinase inhibitors provides a clear example. nih.gov Through structural optimization of the scaffold, a lead compound (compound 41) was identified that exhibited an IC₅₀ value of 92 nM, indicating high binding affinity. nih.govresearchgate.net Similarly, research on 1,9-diazaspiro[5.5]undecanes, another class of congeners, identified compounds with potent inhibitory activity against spleen tyrosine kinase (Syk) and leucine-rich repeat kinase 2 (LLRK2), with IC₅₀ values below 100 nM and 14 nM, respectively. nih.gov These examples show how the diazaspiro core can be decorated with different substituents to achieve high-affinity binding and selective modulation of diverse receptor and enzyme targets.
Table 3: Inhibitory Activities of Selected Diazaspiro Congeners
| Compound Class | Target | Key Compound Example | Potency (IC₅₀) |
| 2,8-Diazaspiro[4.5]decan-1-ones | RIPK1 Kinase | Compound 41 | 92 nM nih.govresearchgate.net |
| 2,8-Diazaspiro[4.5]decan-1-ones | T-type Calcium Channels | - | Potent Inhibition nih.gov |
| 1,9-Diazaspiro[5.5]undecan-2-ones | Syk Kinase | Compound 27b | < 100 nM nih.gov |
| 1,9-Diazaspiro[5.5]undecan-2-ones | LLRK2 Kinase | Compound 28 | 14 nM nih.gov |
| Fungal Metabolite | ACAT | AS-183 | 0.94 µM capes.gov.brnih.gov |
General Modulation of Cellular Pathways
While direct studies on the cellular pathway modulation of 2-Methyl-2,6-diazaspiro[4.5]decan-3-one are not extensively documented in publicly available literature, research on closely related diazaspiro[4.5]decanone derivatives provides significant insights into their potential biological activities. These analogous compounds have been shown to interact with specific cellular targets, suggesting that the 2,6-diazaspiro[4.5]decan-3-one core can serve as a potent pharmacophore.
For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as inhibitors of chitin (B13524) synthase, a crucial enzyme in the formation of the fungal cell wall. nih.gov This inhibition disrupts the integrity of the cell wall, leading to potent and selective antifungal activity. nih.gov The ability of these compounds to target a pathway essential for fungal survival but absent in humans highlights the potential for developing selectively toxic therapeutic agents.
In a different biological context, derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have demonstrated promising antiviral properties. nih.gov Certain compounds within this class were found to inhibit the replication of human coronavirus 229E. nih.gov This indicates that the spirocyclic scaffold can be tailored to interfere with viral replication processes, a critical area of drug discovery.
Furthermore, research into 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives has revealed anti-ulcer activity comparable to the proton-pump inhibitor omeprazole. researchgate.net This suggests that modifications of the diazaspiro[4.5]decane core can lead to compounds that modulate pathways involved in gastric acid secretion or mucosal protection.
The diverse biological activities observed in these closely related spirocyclic systems underscore the potential of the this compound scaffold to be developed into modulators of a wide array of cellular pathways, pending further investigation.
Broad Molecular Mechanisms of Action (e.g., Nucleophilic/Electrophilic Behavior, Cycloaddition Reactions in Biological Contexts)
The molecular mechanisms through which this compound and its congeners exert their effects are rooted in their inherent chemical reactivity. The presence of nitrogen and carbonyl functionalities within the spirocyclic framework imparts specific nucleophilic and electrophilic characteristics that can drive their interaction with biological macromolecules.
The nitrogen atoms in the diazaspiro[4.5]decane ring system can act as nucleophiles, particularly the secondary amine at the 6-position, which can participate in hydrogen bonding or covalent bond formation with biological targets. Conversely, the carbonyl group at the 3-position introduces an electrophilic carbon center, which can be susceptible to nucleophilic attack by amino acid residues within an enzyme's active site.
In the context of 1,3-diazaspiro[4.5]decane-2,4-diones , a related class of compounds, the N-3 position is noted to be more activated due to the presence of two adjacent carbonyl groups. mdpi.com This enhanced reactivity at a specific nitrogen atom highlights how the electronic environment of the spirocyclic core can be fine-tuned to direct its molecular interactions.
The synthesis of diazaspiro[4.5]decane scaffolds through domino reactions involving palladium catalysis and highly regioselective C-C coupling demonstrates the potential for these systems to participate in complex chemical transformations. nih.gov While not a direct biological mechanism, the ability to undergo such reactions underscores the chemical versatility of the scaffold. The potential for the diazaspiro[4.5]decanone core to engage in cycloaddition reactions within a biological context, while speculative, remains an intriguing area for future research, particularly in the design of covalent inhibitors or probes.
Structure-Activity Relationship (SAR) Studies on Spirocyclic Diazaspiro[4.5]decan-3-one Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and selectivity of lead compounds. For spirocyclic diazaspiro[4.5]decan-3-one derivatives, these studies involve systematically modifying substituents on the core structure and evaluating the impact on their biological effects.
Research on analogous spirocyclic systems provides a clear illustration of how substituent modifications can profoundly influence molecular interactions and selectivity. In a study of 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives with anti-ulcer activity, the nature of the substituents on the nitrogen atoms was found to be critical for efficacy. researchgate.net For example, compounds with benzyl (B1604629) and dimethylaminopropyl or dibutylaminopropyl groups at the 8- and 4-positions, respectively, showed activity comparable to omeprazole. researchgate.net This suggests that the size and basicity of these substituents play a key role in the interaction with the biological target.
Similarly, in the development of antitubercular agents based on aza- and diazabiphenyl analogues, the replacement of phenyl groups with various nitrogen-containing heterocycles such as pyridine (B92270), pyridazine, pyrazine, or pyrimidine (B1678525) was explored to enhance solubility and maintain potency. nih.gov This strategy of "heterocycle-walking" demonstrated that a terminal pyridine or a proximal heterocycle could retain biological activity while improving physicochemical properties. nih.gov
The following table summarizes the impact of substituent modifications on the antifungal activity of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives against C. albicans.
| Compound | Substituent at N-8 | MIC (mmol/L) against C. albicans |
| 4d | 4-Fluorobenzyl | 0.04 |
| 4j | 4-Chlorobenzyl | Not specified for C. albicans, but potent against A. fumigatus |
| 4r | 4-Bromobenzyl | Not specified for C. albicans, but potent against A. fumigatus |
| Fluconazole | - | 0.104 |
| Polyoxin B | - | 0.129 |
| Data sourced from a study on 2,8-diazaspiro[4.5]decan-1-one derivatives as chitin synthase inhibitors. nih.gov |
This data clearly indicates that the nature of the substituent on the benzyl group at the N-8 position significantly influences the antifungal potency.
The rigid, three-dimensional structure of spirocyclic compounds is a key determinant of their biological activity. The specific conformation of a diazaspiro[4.5]decan-3-one derivative dictates how its functional groups are presented in space, which in turn affects its ability to bind to a biological target.
Conformational analysis, often performed using techniques like 2D NMR spectroscopy (COSY, NOESY, ROESY) in conjunction with quantum mechanics calculations, can help to determine the most stable conformation of a molecule. mdpi.com This information is invaluable for understanding how a molecule interacts with its target at the atomic level. For example, in silico molecular docking studies can be used to predict the binding mode of a particular conformer within the active site of a protein, and these predictions can be correlated with experimental biological activity.
Utility as Versatile Synthetic Building Blocks in Organic Synthesis
Beyond their potential as bioactive molecules, diazaspiro[4.5]decan-3-one derivatives are valuable as synthetic building blocks for the construction of more intricate molecular architectures. Their inherent structural features and functional handles provide a robust platform for further chemical elaboration.
The diazaspiro[4.5]decan-3-one scaffold contains multiple sites for chemical modification, including the nitrogen atoms and the carbon atoms adjacent to the carbonyl group. These sites can be functionalized to introduce new ring systems or to append other molecular fragments, leading to the synthesis of highly complex, drug-like molecules. researchgate.net
For instance, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione demonstrates how a spirocyclic core can be constructed and subsequently serve as a template for further diversification. mdpi.com The methodology developed for this synthesis is presented as a general route for accessing N-1 monosubstituted spiro carbocyclic hydantoins, which are themselves a privileged class of scaffolds in medicinal chemistry. mdpi.com
Furthermore, the synthesis of complex molecules such as 4-(8-propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one showcases the utility of a diazaspiro[4.5]decane derivative as a key intermediate. mdpi.com In this multi-step synthesis, the diazaspiro[4.5]decane-2,4-dithione is elaborated through a series of reactions to ultimately yield a complex polycyclic system with potential biological activity. mdpi.com
The importance of azaspirocycles as building blocks is further underscored by their presence in a variety of natural products and FDA-approved drugs. researchgate.net The development of efficient synthetic routes to functionalized diazaspiro[4.5]decan-3-ones is therefore a critical endeavor for expanding the chemical space available to medicinal chemists and for enabling the discovery of new therapeutic agents.
Lack of Documented Applications in Asymmetric Transformations
Despite a thorough review of available scientific literature, there is currently no specific documented use of This compound or its close congeners as chiral auxiliaries or inducers in asymmetric transformations.
Chiral auxiliaries are essential tools in modern organic chemistry, temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries, which are themselves enantiomerically pure, create a chiral environment that directs the formation of a new stereocenter with high diastereoselectivity. wikipedia.org After the desired transformation, the auxiliary is typically cleaved and can often be recovered for reuse. wikipedia.org
The application of various spirocyclic compounds, particularly those containing lactam rings, has been explored in asymmetric synthesis. For instance, different classes of spiro-β-lactams and bicyclic lactams have been successfully employed to induce chirality in a range of chemical reactions. However, specific research detailing the utility of the this compound scaffold in this context is not present in the surveyed chemical databases and research articles.
While the broader family of diazaspiro[4.5]decanes has been synthesized and investigated for biological activities, such as anticonvulsant properties, their role as chiral controllers in synthesis remains undocumented. nih.gov The inherent structural rigidity and defined three-dimensional shape of spirocyclic systems make them attractive candidates for applications in asymmetric catalysis, but the potential of this compound for this purpose has yet to be reported in peer-reviewed literature.
Further research would be required to determine if this compound can function effectively as a chiral auxiliary or inducer in asymmetric synthesis. Such studies would involve the development of an enantioselective synthesis for the chiral variants of the compound itself, followed by its application in stereoselective reactions like alkylations, aldol (B89426) reactions, or cycloadditions to assess its ability to control stereochemistry.
Advanced Spectroscopic Characterization Techniques for 2 Methyl 2,6 Diazaspiro 4.5 Decan 3 One
High-Resolution Nuclear Magnetic Resonance (NMR)
High-Resolution NMR spectroscopy is the most powerful tool for determining the detailed structure of a molecule in solution. For 2-Methyl-2,6-diazaspiro[4.5]decan-3-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Detailed Structural Assignment
The ¹H NMR spectrum of this compound would reveal the chemical environment of each proton. The N-methyl group would likely appear as a singlet in the range of 2.5-3.0 ppm. The protons on the piperidine (B6355638) and pyrrolidinone rings would exhibit complex splitting patterns due to geminal and vicinal couplings.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the lactam would be the most downfield signal, typically appearing around 170-180 ppm. The spiro carbon, being a quaternary carbon, would also have a characteristic chemical shift.
Hypothetical ¹H NMR Data Table for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.40 | t, J = 7.0 Hz | 2H | H-7 |
| ~3.25 | s | 2H | H-4 |
| ~2.90 | t, J = 7.0 Hz | 2H | H-10 |
| ~2.75 | s | 3H | N-CH₃ |
| ~2.00 | t, J = 6.8 Hz | 2H | H-1 |
| ~1.70 | m | 4H | H-8, H-9 |
Hypothetical ¹³C NMR Data Table for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~175.0 | C-3 (C=O) |
| ~65.0 | C-5 (Spiro) |
| ~55.0 | C-1 |
| ~50.0 | C-4 |
| ~48.0 | C-7 |
| ~40.0 | C-10 |
| ~35.0 | N-CH₃ |
| ~25.0 | C-8 |
| ~24.0 | C-9 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Tautomerism Studies
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. For instance, correlations would be observed between the protons on adjacent carbons in the piperidine ring (H-7, H-8, H-9, H-10).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal in the tables above.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the N-methyl protons to the C-1 and C-4 carbons, and the H-1 and H-4 protons to the spiro carbon (C-5) and the carbonyl carbon (C-3). These correlations are instrumental in confirming the spirocyclic core structure.
Tautomerism, such as the potential for amide-imidol tautomerism, could also be investigated using these techniques by observing any exchange peaks or the presence of signals corresponding to the minor tautomeric form.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Verification
HRMS is an indispensable technique for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₀H₁₈N₂O), the expected exact mass would be calculated and compared to the experimentally measured value.
Hypothetical HRMS Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 183.1492 | 183.1495 |
| [M+Na]⁺ | 205.1311 | 205.1314 |
The extremely close agreement between the calculated and found m/z values would provide strong evidence for the assigned molecular formula, leaving no ambiguity.
Future Research Directions and Emerging Trends
Development of Novel and Efficient Stereoselective Synthetic Methodologies for Spirocyclic Diazaspiro[4.5]decan-3-one Scaffolds
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is paramount for producing specific enantiomers or diastereomers of spirocyclic compounds for pharmacological evaluation. Future research is focused on creating more efficient and versatile synthetic routes to access complex spirocyclic lactams, including diazaspiro[4.5]decan-3-one derivatives, with high levels of stereocontrol.
Key areas of development include:
Aza-Annulation Reactions: Novel divergent syntheses of 5,5- and 5,6-spirocyclic lactams have been developed using aza-annulation reactions. These methods can create one C-C and two C-N bonds, along with three new stereocenters, in a diastereoselective manner, rapidly building molecular complexity. researchgate.net
Organocatalysis: Organocatalytic strategies are increasingly being employed for the enantioselective synthesis of spirocyclic compounds, offering a metal-free and environmentally benign alternative to traditional methods. nih.gov
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, improving efficiency and reducing waste. The development of novel MCRs for spiro-diazaspiro[4.5]decan-3-one scaffolds is a promising avenue for creating diverse compound libraries.
Cascade Reactions: Intramolecular cascade reactions, such as the Dieckmann condensation, have been successfully used to synthesize novel spirocyclic pyrrolidines from cyclic α-amino acids, demonstrating a viable pathway for building spiro-lactam cores. researchgate.net
| Synthetic Strategy | Description | Key Advantages |
| Aza-Annulation | Cyclization reaction forming nitrogen-containing rings, often proceeding with high diastereoselectivity to create multiple stereocenters. researchgate.net | Rapid increase in molecular complexity, good stereocontrol. researchgate.net |
| Stereoselective Reduction | Reduction of an exocyclic double bond, such as in an enamide moiety, can proceed with excellent diastereoselectivity. researchgate.net | High stereocontrol, access to specific diastereomers. researchgate.net |
| Intramolecular Dieckmann Condensation | An intramolecular reaction of a diester with a base to form a β-keto ester, useful for creating the spirocyclic core. researchgate.net | Efficient for ring formation, applicable to various ring sizes. researchgate.net |
| Palladium-Catalyzed Carbonylation | A cascade reaction involving multiple palladium-catalyzed carbonylations to construct the spiro-β-lactam scaffold from simple starting materials. uc.pt | High yields for a range of substrates. uc.pt |
Advanced Computational Approaches for Precise Structure-Function Prediction and Virtual Screening
Computational methods are indispensable tools in modern drug discovery, enabling the rapid evaluation of vast chemical libraries and providing insights into molecular interactions at an atomic level. researchgate.net For diazaspirodecane scaffolds, these approaches are crucial for prioritizing synthetic targets and understanding their mechanism of action.
Emerging trends in this area include:
Virtual Screening (VS): VS allows for the in silico screening of enormous compound libraries, which can contain billions of molecules, against a specific biological target. nih.govnih.gov This approach uses molecular docking to predict the binding affinity and pose of a ligand in the active site of a protein, significantly reducing the number of compounds that need to be synthesized and tested experimentally. researchgate.net
Structure-Based and Ligand-Based Design: Structure-based virtual screening (SBVS) relies on the 3D structure of the target protein, while ligand-based virtual screening (LBVS) uses the structure of known active molecules to find similar compounds. researchgate.net The increasing availability of high-resolution protein structures, partly due to advances in cryo-electron microscopy and AI-powered prediction tools like AlphaFold 2, has bolstered the power of SBVS. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing a more accurate assessment of binding stability and identifying key interactions that are missed by static docking methods.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are used to predict the activity of novel compounds and to optimize lead structures.
| Computational Technique | Application in Spiro-Lactam Research | Key Benefit |
| Virtual Screening (VS) | Identification of potential hits from large, "tangible" virtual libraries of billions of compounds. nih.govnih.gov | Dramatically reduces time and cost of initial hit identification. researchgate.net |
| Molecular Docking | Predicts the binding mode and affinity of diazaspirodecane derivatives to target proteins like β-lactamases. nih.gov | Prioritizes compounds for synthesis and experimental screening. nih.gov |
| Protein Structure Prediction | Generates high-quality 3D models of target proteins (e.g., using AlphaFold 2) when experimental structures are unavailable. nih.gov | Enables structure-based drug design for a wider range of biological targets. nih.gov |
| Analysis of Molecular Properties | Computational tools are used to assess the three-dimensionality (e.g., Fsp3), rigidity, and structural diversity of compound libraries. researchgate.net | Ensures that newly designed libraries explore novel and drug-like chemical space. researchgate.netmdpi.com |
Expansion of Spirocyclic Lactam Libraries for High-Throughput Chemical Biology Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands of compounds against a biological target. nih.gov The quality and diversity of the compound libraries used in HTS are critical for success. Spirocyclic lactams are considered "privileged structures" because their rigid, three-dimensional scaffolds can be decorated with various functional groups to interact with multiple biological targets. mdpi.com
Future efforts are focused on:
Increasing Molecular Complexity and Fsp3 Character: There is a recognized need to move away from flat, sp2-rich molecules that dominate many commercial screening libraries. mdpi.com The synthesis of libraries rich in sp3-hybridized carbons, like those based on spirocyclic scaffolds, is a key strategy to improve clinical success rates by exploring more complex and biologically relevant chemical space. mdpi.comlifechemicals.com
Diversity-Oriented Synthesis (DOS): DOS strategies aim to create libraries of structurally diverse and complex molecules from a common starting material. Applying DOS principles to diazaspirodecane scaffolds can generate a wide range of compounds for HTS.
Fragment-Based Library Design: Fragment libraries, composed of low molecular weight compounds, can be screened to identify initial binding fragments. These fragments can then be grown or linked to generate more potent lead compounds. sygnaturediscovery.com A subset of diazaspirodecane derivatives could be incorporated into fragment libraries.
Phenotypic Screening Libraries: Phenotypic screens assess the effect of a compound on cell morphology or function without a preconceived target. Libraries of 3D-diverse spirocyclic compounds are particularly well-suited for such screens, as they can reveal unexpected biological activities and novel mechanisms of action. whiterose.ac.uk
| Library Type | Description | Relevance to Spiro-Lactams |
| High-Throughput Screening (HTS) Libraries | Large collections of diverse small molecules (100,000s) for rapid screening. nih.govsygnaturediscovery.com | Spiro-lactams provide novel, 3D-rich scaffolds to enhance the diversity of HTS libraries. lifechemicals.com |
| Fragment Libraries | Collections of low molecular weight compounds (<300 Da) that follow the "Rule of Three". sygnaturediscovery.com | Basic spiro-lactam cores can serve as novel fragments for fragment-to-lead campaigns. sygnaturediscovery.com |
| Lead-Like Libraries | Compounds with properties (e.g., MW 250-400 Da) that make them good starting points for hit-to-lead optimization. sygnaturediscovery.com | Derivatized diazaspiro[4.5]decan-3-ones fit well within the lead-like chemical space. mdpi.com |
| Virtual Libraries | Enormous enumerated collections (up to 17 million or more) of synthetically accessible compounds for in silico screening. nih.govsygnaturediscovery.com | Allows for the exploration of a vast chemical space around the diazaspirodecane scaffold before synthesis. nih.gov |
Investigation of New Biological Targets and Pathways Modulated by Diazaspirodecane Scaffolds
While the full biological potential of 2-Methyl-2,6-diazaspiro[4.5]decan-3-one is still under investigation, related spirocyclic lactam structures have shown activity against a range of biological targets. Future research will focus on systematically screening this class of compounds to uncover new therapeutic applications.
Promising areas of investigation include:
Antifungal Agents: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potential inhibitors of chitin (B13524) synthase, an essential enzyme in fungi. nih.gov Some of these compounds displayed potent activity against pathogenic fungi like Candida albicans and Aspergillus fumigatus. nih.gov This suggests that the 2,6-diazaspiro[4.5]decan-3-one scaffold could also be explored for antifungal properties.
Antibacterial Agents: Spirocyclic β-lactams have been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to penicillin-like antibiotics. nih.govnih.gov High-throughput screening of small molecule libraries has identified spirocyclic compounds active against multidrug-resistant bacteria. nih.gov
Antiviral and Antiparasitic Activity: Spiro-β-lactams have been identified with activity against both HIV and Plasmodium, the parasite that causes malaria. nih.govnih.gov These findings indicate that the spiro-lactam core is a versatile scaffold for developing agents against various infectious diseases.
Phenotypic Screening for Novel Targets: Cell-painting assays and other high-content phenotypic screens can be used to assess the biological effects of a library of spirocyclic compounds. whiterose.ac.uk By analyzing the distinct morphological changes induced by different library members, researchers can cluster compounds by mechanism of action and identify novel biological pathways modulated by these scaffolds. whiterose.ac.uk
| Compound Class / Scaffold | Identified Biological Target/Activity | Therapeutic Area |
| 2,8-Diazaspiro[4.5]decan-1-one derivatives | Chitin synthase inhibition, antifungal activity against C. albicans and A. fumigatus. nih.gov | Antifungal nih.gov |
| Spiro-β-lactams | Inhibition of β-lactamases (e.g., CTX-M-15, KPC-2, NDM-1). nih.gov | Antibacterial (resistance breaking) nih.gov |
| Spiro-β-lactams | Anti-HIV and antiplasmodial activity. nih.govnih.gov | Antiviral, Antiparasitic nih.govnih.gov |
| Spiro-xanthene β-lactams | Activity against Plasmodium falciparum K14-resistant strain. uc.pt | Antiparasitic (Malaria) uc.pt |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2-Methyl-2,6-diazaspiro[4.5]decan-3-one?
- Answer : Synthesis typically involves spirocyclic ring formation via cyclization reactions. For example, aza-Michael addition or reductive amination can construct the diazaspiro core. Protecting group strategies (e.g., Boc protection, as seen in spirocyclic analogs ) are critical to prevent side reactions. Post-synthetic methylation at the 2-position requires controlled alkylation conditions to ensure regioselectivity. Isolation and purification often employ column chromatography or recrystallization, with purity verified by HPLC or LC-MS .
Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization of this compound?
- Answer :
- NMR : H and C NMR can confirm the spirocyclic structure, with key signals for the methyl group (δ ~1.2–1.5 ppm) and carbonyl (δ ~170–180 ppm).
- X-ray crystallography : Single-crystal X-ray diffraction using SHELX for refinement and ORTEP-3 for visualization provides atomic-level conformation. WinGX software aids in data processing and validation.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns.
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?
- Answer : Design accelerated stability studies by incubating the compound in buffers at varying pH (1–10) and temperatures (25–60°C). Monitor degradation via HPLC at regular intervals. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Compare results to structurally similar spirocyclic lactams .
Advanced Research Questions
Q. How can Cremer-Pople puckering parameters resolve conformational ambiguities in the spirocyclic core?
- Answer : The Cremer-Pople method defines ring puckering using amplitude () and phase () coordinates . For the six-membered ring in this compound, apply this framework to crystallographic data to quantify deviations from planarity. Computational tools (e.g., Gaussian or ORCA) can model pseudorotational pathways and energy barriers, revealing flexibility relevant to biological activity .
Q. What strategies address contradictions in crystallographic refinement, such as disordered atoms or twinning?
- Answer :
- Disorder : Use SHELXL’s PART instruction to model split positions, refining occupancy factors iteratively .
- Twinning : Apply the Hooft parameter in SHELXL to handle twinned datasets. Validate with R-factor metrics and difference Fourier maps .
- Cross-validate results with spectroscopic data (e.g., NMR NOE correlations) to confirm spatial arrangements .
Q. How do electronic effects of substituents on the diazaspiro ring influence ligand-receptor interactions in drug design?
- Answer :
- Computational modeling : Density Functional Theory (DFT) calculates electrostatic potential surfaces to map nucleophilic/electrophilic regions.
- Structure-activity relationships (SAR) : Compare methyl-substituted analogs (e.g., 8-methyl vs. 2-methyl derivatives ) in binding assays. The 2-methyl group may sterically hinder interactions or alter hydrogen-bonding capacity.
- MD simulations : Track conformational dynamics in solvated systems to identify bioactive conformers .
Methodological Considerations for Data Analysis
Q. How should researchers analyze conflicting bioactivity data between in vitro and in vivo studies for this compound?
- Answer :
- Pharmacokinetic factors : Evaluate metabolic stability (e.g., CYP450 assays) and plasma protein binding. The spirocyclic structure may confer resistance to hydrolysis but poor membrane permeability .
- Dose-response reconciliation : Use Hill equation modeling to align EC values across assays. Adjust for species-specific differences in receptor affinity .
Q. What are best practices for validating synthetic intermediates to ensure batch-to-batch consistency?
- Answer :
- QC protocols : Mandate H NMR, LC-MS, and elemental analysis for each batch.
- Crystallographic standards : Establish reference XRD patterns for key intermediates to detect polymorphic variations .
- Stability profiling : Monitor intermediates under storage conditions (-20°C, inert atmosphere) to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
